molecular formula C15H18N2O2S B1361119 4-Amino-N-mesitylbenzenesulfonamide CAS No. 294885-71-5

4-Amino-N-mesitylbenzenesulfonamide

Cat. No. B1361119
M. Wt: 290.4 g/mol
InChI Key: XBMADYXUVVGVFF-UHFFFAOYSA-N
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Description

4-Amino-N-mesitylbenzenesulfonamide is a chemical compound with the molecular formula C15H18N2O2S . It has a molecular weight of 290.39 .


Molecular Structure Analysis

The InChI code for 4-Amino-N-mesitylbenzenesulfonamide is 1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,16H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Amino-N-mesitylbenzenesulfonamide has a molecular weight of 290.39 . The molecular formula is C15H18N2O2S .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

4-Amino-N-mesitylbenzenesulfonamide derivatives have been synthesized and evaluated for their pharmacological properties. For instance, derivatives of 4-aminobenzenesulfonamide combined with mefenamic acid showed significant anti-inflammatory activity in rat models. Specifically, the 4-amino-N-methylbenzenesulfonamide derivative demonstrated anti-inflammatory effects comparable to diclofenac (Mahdi, 2017).

Anticonvulsant Activities

A novel series of benzenesulfonamide derivatives, including 4-aminobenzenesulfonamide, were synthesized and screened for their anticonvulsant activities. Some compounds exhibited potent anticonvulsant effects in mice, suggesting their potential as new class of anticonvulsant agents (Wang et al., 2015).

Solubility and Thermodynamic Properties

The solubility and solution thermodynamics of 4-aminobenzenesulfonamide in various solvent systems have been explored. This study is crucial for understanding the compound's behavior in different solvents, which is vital for its application in pharmaceutical formulations (Asadi et al., 2020).

Spectroscopic Characterization and Antimicrobial Activity

Sulfonamide derivatives, including those of 4-aminobenzenesulfonamide, have been synthesized and characterized using various spectroscopic techniques. Their antimicrobial activity has also been evaluated, contributing to the development of new antimicrobial agents (Demircioğlu et al., 2018).

Structural and Functional Group Analysis in Drug Design

The sulfonamide group, a key component in 4-aminobenzenesulfonamide derivatives, plays a crucial role in medicinal chemistry. It appears in various forms in marketed drugs, especially in sulfonamide antibacterials. The structural importance and safety of this group in drug design have been emphasized in scientific studies (Kalgutkar et al., 2010).

Inhibitory Effects on Enzymes and Cancer Cell Lines

Bis-sulfonamides derived from 4-aminobenzenesulfonamide have shown inhibitory effects on certain carbonic anhydrase isozymes and have exhibited cytotoxic activity against various human cancer cell lines, highlighting their potential in cancer treatment (Morsy et al., 2009).

properties

IUPAC Name

4-amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMADYXUVVGVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342771
Record name 4-Amino-N-mesitylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-mesitylbenzenesulfonamide

CAS RN

294885-71-5
Record name 4-Amino-N-mesitylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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